![molecular formula C11H21ClN4O B2552296 5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride CAS No. 2137761-28-3](/img/structure/B2552296.png)

5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The 1,2,4-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which can be functionalized to yield a variety of derivatives with different properties and potential uses.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of amino-triazoles with various electrophiles. For instance, the acylation of 5-amino-1H-1,2,4-triazoles with different acylating agents can lead to a range of acylated products, as demonstrated in the study of acylation reactions and their NMR analysis . Similarly, the synthesis of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones involves the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of the triazole ring, which can engage in various interactions due to its multiple nitrogen atoms. The crystal structure of related compounds often reveals interesting features such as dihedral angles between rings and the presence of hydrogen bonds and other supramolecular interactions that stabilize the crystal structure . These structural characteristics are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in a variety of chemical reactions. For example, the alkylation of amino-triazoles can lead to the formation of geminal bis(heteroarylium) salts under certain conditions . The azido derivatives of triazolium salts can undergo reactions to yield aziridines, triazatrimethine cyanines, or amino derivatives upon reduction . These reactions highlight the versatility of the triazole ring in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their functional groups and molecular structure. The physicochemical properties such as lipophilicity, pKa values, and thermal degradation kinetics can be studied using techniques like HPLC, potentiometric titration, and thermal analysis methods . These properties are essential for predicting the behavior of the compound in biological systems and its potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Triazole Derivatives : Research shows the synthesis of various 1,2,4-triazole derivatives, which are of interest due to their potential applications in chemistry and pharmaceuticals. For example, the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through three-component condensation is an example of the chemical versatility of triazoles (Shikhaliev et al., 2005).

- Acylation and Structural Studies : The acylation of 5-amino-1H-1,2,4-triazoles and its structural implications have been studied, highlighting the potential for creating a variety of acylated derivatives with different properties (Winkler & Kristinsson, 1983).

Medicinal Chemistry and Biological Activities

- Synthesis for Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Some of these compounds show good to moderate activities against various test microorganisms, indicating their potential use in the development of new antimicrobial agents (Bektaş et al., 2007).

- Novel Heterocyclic Compounds Synthesis : Research on synthesizing novel heterocyclic systems like 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine demonstrates the potential of 1,2,4-triazole derivatives in creating new compounds with possible pharmacological applications (Labanauskas et al., 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[[(1S,2S)-2-aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O.ClH/c1-14-10(13-15(2)11(14)16)7-8-5-3-4-6-9(8)12;/h8-9H,3-7,12H2,1-2H3;1H/t8-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMYFOCKLSIYAK-OZZZDHQUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C)CC2CCCCC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN(C1=O)C)C[C@@H]2CCCC[C@@H]2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)

![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)

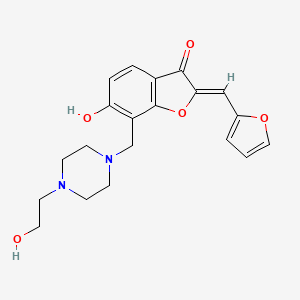

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)